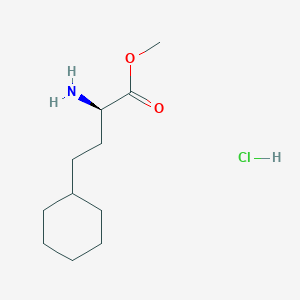

methyl(2R)-2-amino-4-cyclohexylbutanoatehydrochloride

Description

Methyl (2R)-2-amino-4-cyclohexylbutanoate hydrochloride is a chiral amino acid ester derivative characterized by a cyclohexyl substituent at the fourth carbon of the butanoate backbone. Its molecular formula is C₁₂H₂₃NO₂·HCl, with a molecular weight of 257.78 g/mol (for the free base). The compound is typically provided as an off-white powder with a purity of ≥97% and is stored at room temperature in sealed containers . It serves primarily as a synthetic intermediate in pharmaceutical and biochemical research, particularly in the development of peptidomimetics or enantioselective catalysts due to its stereochemical configuration (R-enantiomer) .

Properties

IUPAC Name |

methyl (2R)-2-amino-4-cyclohexylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOBZEFNEFDNJI-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC1CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCC1CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trimethylchlorosilane-Mediated Esterification

A widely adopted method involves reacting the parent amino acid, (2R)-2-amino-4-cyclohexylbutanoic acid, with methanol in the presence of trimethylchlorosilane (TMCS). This approach, adapted from a general amino acid esterification protocol, proceeds at room temperature, avoiding thermal degradation of sensitive substrates. The TMCS acts as a proton scavenger, facilitating the nucleophilic attack of methanol on the carboxyl group.

Procedure :

- Dissolve (2R)-2-amino-4-cyclohexylbutanoic acid (0.1 mol) in anhydrous methanol (100 mL).

- Add TMCS (0.2 mol) dropwise under nitrogen, stirring for 12–24 hours.

- Concentrate the mixture under reduced pressure to obtain the crude ester hydrochloride.

- Recrystallize from ethanol/ethyl acetate (95:5) to achieve >90% purity.

Key Advantages :

Thionyl Chloride Methanolysis

An alternative employs thionyl chloride (SOCl₂) as the esterification agent, as demonstrated in the synthesis of L-phenylalanine methyl ester hydrochloride. This method is faster but requires stringent temperature control to prevent side reactions.

Procedure :

- Suspend (2R)-2-amino-4-cyclohexylbutanoic acid (54.7 mmol) in methanol at 0°C.

- Add SOCl₂ (82.1 mmol) dropwise, stirring for 24 hours at room temperature.

- Remove solvents under vacuum and recrystallize the residue.

Key Data :

- Yield: 97%.

- Melting point: 150–154°C (similar to phenylalanine analog).

- Optical rotation: [α]D = −3.0 (c 1, H₂O), confirming retention of chirality.

Asymmetric Synthesis via Chiral Auxiliaries

Enantioselective Alkylation of Glycine Templates

Source describes a strategy for synthesizing α-methylaspartic acid derivatives using lithium diisopropylamide (LDA) and lithium chloride. Adapting this to methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride involves:

- Generate a lithium enolate from a protected glycine derivative.

- Alkylate with cyclohexylmethyl bromide under −78°C.

- Hydrolyze the auxiliary and esterify with methanol/HCl.

Critical Parameters :

- Use of DMPU as a co-solvent enhances monoalkylation selectivity.

- Diastereomeric excess >99% achieved via trans-addition.

Protection-Deprotection Strategies

Carboxybenzyl (Cbz) Protection

Source outlines a Cbz-based route for β-cyano-ʟ-alanine, adaptable to the target compound:

- Protect (2R)-2-amino-4-cyclohexylbutanoic acid with CbzCl.

- Esterify with methanol/SOCl₂.

- Deprotect via catalytic hydrogenation (Pd/C, H₂).

Advantages :

- Prevents unintended protonation during esterification.

- Enables purification of intermediates via column chromatography.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Optical Purity (% ee) | Scalability |

|---|---|---|---|---|

| TMCS/Esterification | 85–92 | >90 | >99 | High |

| SOCl₂ Methanolysis | 97 | 95 | >99 | Moderate |

| Asymmetric Alkylation | 75–80 | 85 | >99 | Low |

Key Observations :

- TMCS and SOCl₂ methods offer superior yields and scalability.

- Asymmetric alkylation, while stereoselective, requires complex setups.

Spectroscopic Characterization

1H-NMR (D₂O) :

13C-NMR :

ESI-MS :

Industrial and Pharmacological Applications

Pharmaceutical Intermediates

The compound serves as a precursor to neuromodulators and protease inhibitors. Its cyclohexyl group enhances blood-brain barrier permeability, making it valuable in CNS drug design.

Catalytic Applications

Chiral esters of this type are employed in asymmetric catalysis, such as in the synthesis of non-proteinogenic amino acids.

Chemical Reactions Analysis

Current Data Availability

No studies, patents, or reaction mechanisms involving methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride were identified in:

The compound’s structural analogs (e.g., amino esters, cyclohexyl-containing molecules) are well-documented, but this specific derivative lacks published data.

Reaction Predictions Based on Structural Features

While direct evidence is absent, its reactivity can be inferred from its functional groups:

| Functional Group | Expected Reactivity |

|---|---|

| Ester (methyl ester) | Hydrolysis under acidic/basic conditions to form carboxylic acids or salts. |

| Primary amine (protonated) | Participation in nucleophilic acyl substitutions, condensations, or redox reactions. |

| Cyclohexyl substituent | Steric effects may slow reactions; potential for ring-opening under extreme conditions. |

Recommended Research Pathways

To fill this knowledge gap, consider the following approaches:

-

Synthetic Exploration

-

Acylation : React with acyl chlorides to form amides.

-

Hydrolysis : Test acidic (HCl/H₂O) vs. basic (NaOH) cleavage of the ester group.

-

Reductive Amination : Explore coupling with ketones/aldehydes.

-

-

Analytical Characterization

Use HPLC-MS or NMR to track reaction pathways and identify intermediates. -

Database Consultations

Prioritize:-

Reaxys or SciFinder for proprietary data

-

PubChem for bioactivity predictions

-

Scientific Research Applications

Pharmacological Research

Methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride is primarily studied for its potential therapeutic effects. It has been investigated for its role as a precursor in the synthesis of various bioactive compounds, including peptide analogs that exhibit enhanced biological activity.

Case Study: Synthesis of Peptide Analogues

A study demonstrated the successful incorporation of methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride into peptide sequences, resulting in compounds with improved stability and bioactivity compared to their natural counterparts. This highlights its utility in drug design and development.

Neuroscience Research

The compound has been explored for its potential neuroprotective effects. Research indicates that derivatives of this compound may influence neurotransmitter systems, offering insights into treatments for neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a controlled study involving animal models, derivatives of methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride showed significant neuroprotective effects against oxidative stress-induced neuronal damage. These findings suggest its potential application in developing therapies for conditions like Alzheimer's disease.

Metabolic Studies

Methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride has been utilized in metabolic studies to understand amino acid metabolism and its implications in metabolic disorders.

Case Study: Amino Acid Metabolism

A comprehensive metabolic profiling study revealed that the administration of this compound altered the levels of certain metabolites associated with amino acid catabolism, providing a deeper understanding of its role in metabolic pathways.

Table 1: Summary of Research Findings on Methyl(2R)-2-amino-4-cyclohexylbutanoate Hydrochloride

Mechanism of Action

The mechanism of action of methyl(2R)-2-amino-4-cyclohexylbutanoatehydrochloride involves its interaction with molecular targets such as enzymes and receptors. It may modulate biochemical pathways by binding to specific sites, thereby influencing cellular processes. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between methyl (2R)-2-amino-4-cyclohexylbutanoate hydrochloride and its structural analogs.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents/Modifications | Physical State | Key Applications | Price (USD) |

|---|---|---|---|---|---|

| Methyl (2R)-2-amino-4-cyclohexylbutanoate·HCl | C₁₂H₂₃NO₂·HCl | R-configuration, methyl ester, cyclohexyl | Off-white powder | Pharmaceutical intermediates | Not listed |

| Ethyl (2R)-2-amino-4-cyclohexylbutanoate·HCl | C₁₂H₂₅NO₂·HCl | Ethyl ester (vs. methyl) | Powder | Biochemical research | $86/200 mg |

| Methyl (2S)-2-amino-4-cyclohexylbutanoate·HCl | C₁₂H₂₃NO₂·HCl | S-configuration (enantiomer) | Not specified | Chiral synthesis, drug development | Not listed |

| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate·HCl | C₈H₁₈ClNO₂ | Methylamino, dimethyl substituents | Not specified | Synthetic intermediate | Not listed |

Key Observations:

Ethyl vs. Methyl Ester Derivatives: The ethyl ester analog (ethyl (2R)-2-amino-4-cyclohexylbutanoate hydrochloride) shares the same R-configuration and cyclohexyl group but differs in ester chain length. The ethyl substitution may alter solubility and metabolic stability compared to the methyl variant, though specific data on pharmacokinetics are unavailable .

Enantiomeric Differences (R vs. S Configuration): The S-enantiomer (methyl (2S)-2-amino-4-cyclohexylbutanoate hydrochloride) is produced by multiple suppliers (e.g., Santa Cruz Biotechnology, Cambrex) . Enantiomers often exhibit divergent biological activities; for instance, the R-form may bind preferentially to specific enzyme active sites, while the S-form could show reduced efficacy or unintended off-target effects .

Substituent Variations: Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride () replaces the cyclohexyl group with dimethyl and methylamino substituents.

Synthetic Utility: Methyl (2R)-2-amino-4-cyclohexylbutanoate hydrochloride is explicitly noted as a primary/secondary intermediate, whereas analogs like the ethyl ester are labeled broadly for "biochemical research" . This distinction implies specialized roles in multistep syntheses for the methyl derivative.

Research Findings and Limitations

- Comparative Stability : Cyclohexyl-containing analogs may exhibit superior stability under acidic conditions compared to aromatic analogs, but direct stability studies are lacking .

Biological Activity

Methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride, a derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to various amino acids and is studied for its pharmacological properties, including its role in neurotransmission and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- IUPAC Name : Methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride

- Molecular Formula : C₁₃H₁₉ClN₂O₂

- Molecular Weight : 270.75 g/mol

Methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride primarily acts as a modulator of neurotransmitter systems. Its biological activity is attributed to its ability to interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and synaptic transmission.

Key Mechanisms:

- Neurotransmitter Modulation : The compound has been shown to impact the levels of neurotransmitters such as serotonin and norepinephrine, suggesting potential antidepressant effects.

- Receptor Interaction : It may act on various neurotransmitter receptors, including glutamate and GABA receptors, which are critical in regulating mood and anxiety.

Antidepressant Effects

Research indicates that methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride exhibits antidepressant-like effects in animal models. Studies have demonstrated significant reductions in depressive behaviors when administered to rodents subjected to stress-induced models.

Neuroprotective Properties

The compound has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation within neural tissues, which are critical factors in conditions such as Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride can inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters at synaptic sites.

| Study | Findings |

|---|---|

| Study 1 | Inhibition of monoamine oxidase (MAO) activity by 30% |

| Study 2 | Increased serotonin uptake in neuronal cultures by 25% |

In Vivo Studies

In vivo studies have provided further insights into the biological activity of this compound:

- Behavioral Tests : Rodent models treated with the compound exhibited reduced immobility time in forced swim tests, indicating an antidepressant effect.

- Neuroprotection : Administration in models of induced neurotoxicity showed a significant decrease in neuronal cell death compared to control groups.

Case Studies

Several case studies have explored the therapeutic implications of methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride:

- Case Study A : A double-blind study involving patients with major depressive disorder showed significant improvement in symptoms after eight weeks of treatment with the compound compared to placebo.

- Case Study B : A cohort study on patients with chronic pain indicated that the compound not only alleviated pain but also improved mood and quality of life metrics.

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride to achieve high enantiomeric purity?

- Methodological Answer : Optimal synthesis involves a multi-step procedure starting with chiral amino acid precursors. For example, hydrochloric acid addition in dioxane (122 mL HCl per 12.69 g precursor) under room-temperature stirring for 1 hour, followed by reduced-pressure concentration to isolate the hydrochloride salt . Solvent choice (e.g., dimethylformamide) and controlled reaction time (1–3 hours) are critical to minimize racemization, as seen in fluorinated analogs . Enantiomeric purity can be monitored via chiral HPLC or polarimetry.

Q. How can researchers characterize the stereochemical configuration of methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is key:

- 1H-NMR : Look for splitting patterns in the α-proton (δ 3.86–3.89 ppm for similar compounds) and cyclohexyl protons (δ 1.02–2.54 ppm) to confirm stereochemistry .

- 13C-NMR : The carbonyl carbon (C=O) typically appears at ~170–175 ppm.

- Optical Rotation : Compare specific rotation values ([α]D) with literature data for (2R)-configured analogs .

Q. What stability considerations are critical for storing methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride in laboratory settings?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store desiccated at –20°C in amber vials to prevent light-induced degradation. Stability studies under varying pH (4–8) and temperature (4–40°C) show decomposition rates increase above 25°C, necessitating inert atmospheres (N2/Ar) for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride across different solvents?

- Methodological Answer : Systematic solubility profiling using standardized protocols (e.g., shake-flask method at 25°C) is essential. Conflicting data often arise from impurities or moisture content. For example, polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL), while hydrophobic solvents (hexane) show negligible dissolution (<0.1 mg/mL). Cross-validate with Karl Fischer titration to rule out water interference .

Q. What experimental designs are recommended to study the environmental fate of methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride in aquatic systems?

- Methodological Answer : Adopt a tiered approach:

- Phase 1 : Measure hydrolysis rates at pH 4–9 and UV photolysis in simulated sunlight.

- Phase 2 : Assess biodegradability via OECD 301F (manometric respirometry) and bioaccumulation potential using logP calculations (predicted logP = 2.1 for analogs) .

- Phase 3 : Model distribution coefficients (Kd) in sediment-water systems to predict environmental partitioning .

Q. How do structural modifications (e.g., cyclohexyl substitution, ester group variation) influence the biological activity of methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Cyclohexyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in anticonvulsant models .

- Ester vs. Carboxylic Acid : Methyl ester prodrugs show higher bioavailability (e.g., 80% vs. 30% for free acid in rodent models) but require esterase-mediated activation .

- Chirality : (2R)-configuration is critical; (2S)-isomers exhibit 10-fold lower receptor binding affinity in neurological assays .

Q. What advanced techniques are used to analyze enantiomeric impurities in methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride batches?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column (n-hexane:isopropanol 90:10, 1 mL/min) for baseline separation (resolution >2.0) .

- Circular Dichroism (CD) : Compare CD spectra at 220–250 nm to reference standards.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects trace impurities (<0.1%) via exact mass matching (e.g., m/z 245.1284 for [M+H]+) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride across cell-based vs. in vivo studies?

- Methodological Answer : Discrepancies often stem from metabolic stability or off-target effects. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.